4-Acetyl-N,N-dipropylbenzenesulfonamide
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Overview
Description
4-Acetyl-N,N-dipropylbenzenesulfonamide is an organic compound with the molecular formula C14H21NO3S It is a sulfonamide derivative, characterized by the presence of an acetyl group attached to the benzene ring and two propyl groups attached to the nitrogen atom of the sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-N,N-dipropylbenzenesulfonamide typically involves the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is then reduced to aniline using a reducing agent such as iron and hydrochloric acid.
Sulfonation of Aniline: Aniline is sulfonated using chlorosulfonic acid to form benzenesulfonamide.
Acetylation: The benzenesulfonamide is acetylated using acetic anhydride to introduce the acetyl group.
Alkylation: Finally, the acetylated benzenesulfonamide is alkylated with propyl bromide in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-N,N-dipropylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
4-Acetyl-N,N-dipropylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting sulfonamide-sensitive enzymes.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Acetyl-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
4-Acetyl-N,N-diethylbenzenesulfonamide: Similar structure but with ethyl groups instead of propyl groups.
4-Amino-N,N-dipropylbenzenesulfonamide: Similar structure but with an amino group instead of an acetyl group.
N-Butylbenzenesulfonamide: Similar sulfonamide structure but with a butyl group instead of propyl groups.
Uniqueness
4-Acetyl-N,N-dipropylbenzenesulfonamide is unique due to the presence of both acetyl and dipropyl groups, which confer specific chemical and physical properties. These properties make it suitable for applications where other similar compounds may not be as effective, such as in the synthesis of certain pharmaceuticals or advanced materials.
Properties
IUPAC Name |
4-acetyl-N,N-dipropylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-4-10-15(11-5-2)19(17,18)14-8-6-13(7-9-14)12(3)16/h6-9H,4-5,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIWAMFDXROQGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654384 |
Source
|
Record name | 4-Acetyl-N,N-dipropylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1658-96-4 |
Source
|
Record name | 4-Acetyl-N,N-dipropylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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